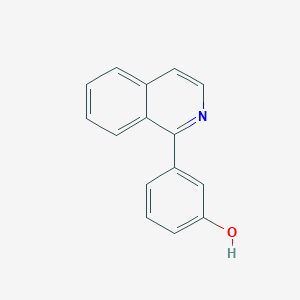

3-isoquinolin-1-ylphenol

Description

Significance of Isoquinoline (B145761) and Phenol (B47542) Scaffolds in Organic Chemistry and Chemical Biology

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. acs.orgnih.govscispace.com Its presence in alkaloids has long been associated with potent pharmacological effects. scispace.com The isoquinoline framework is a key component in drugs with anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. acs.orgontosight.ai The nitrogen atom and the fused aromatic system provide a platform for diverse chemical modifications, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets. acs.org The development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton remains an active area of research. acs.orgontosight.ai

Similarly, the phenol group is a fundamental functional group in organic chemistry and is prevalent in a vast number of biologically active molecules and industrial chemicals. youtube.com The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, and the aromatic ring can participate in various non-covalent interactions, making it a crucial feature for molecular recognition at biological targets. youtube.com Phenolic compounds are well-known for their antioxidant properties, and their derivatives are explored for a multitude of therapeutic applications.

The amalgamation of these two powerful pharmacophores in a single molecule, as seen in isoquinolinyl phenols, presents a compelling strategy for the design of new chemical entities with potentially enhanced or novel activities.

Overview of Research Directions for Isoquinolinyl Phenols

Research into isoquinolinyl phenols and their derivatives is multifaceted, driven by their potential in various scientific domains. A significant focus of this research lies in the field of medicinal chemistry, where these compounds are investigated for a range of therapeutic applications.

Key research directions include:

Anticancer Agents: The isoquinoline scaffold is a known constituent of many anticancer agents. acs.orgnih.gov The addition of a phenol group can introduce new binding interactions with cancer-related protein targets. For example, derivatives of pyrrolo[2,1-a]isoquinoline (B1256269) containing a phenol moiety have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. mdpi.com

Antimicrobial and Antifungal Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Isoquinoline alkaloids have demonstrated significant antibacterial and antifungal properties. researchgate.net The investigation of isoquinolinyl phenols for their activity against a broad spectrum of microbes is a promising avenue of research.

Enzyme Inhibition: The specific geometry and electronic distribution of isoquinolinyl phenols make them attractive candidates for the design of enzyme inhibitors. For instance, some triazoloisoquinoline derivatives containing a phenol ring have been explored as potential kinase inhibitors, which are crucial targets in cancer therapy. ontosight.ai

The synthesis of diverse libraries of isoquinolinyl phenols, with variations in the substitution pattern on both the isoquinoline and phenol rings, is a critical aspect of this research. This allows for the systematic exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.

While direct and extensive research on 3-isoquinolin-1-ylphenol is not widely available in the reviewed literature, the foundational knowledge of its constituent parts and the research trends for related compounds underscore its potential as a valuable building block in the design of new functional molecules. Further focused investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its chemical and biological significance.

Structure

3D Structure

Properties

IUPAC Name |

3-isoquinolin-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-16-15/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGPFROIOATLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Isoquinolin 1 Ylphenol and Analogues

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of substituted isoquinolines like 3-isoquinolin-1-ylphenol, ensuring the correct placement of the phenolic moiety. Modern synthetic methods offer precise control over the formation of the desired isomer.

Direct Annulative Coupling Approaches

Transition-metal-catalyzed annulation reactions have emerged as powerful tools for the construction of isoquinoline (B145761) scaffolds. These methods often involve the coupling of a benzimidate or a related species with an alkyne surrogate, leading to the direct formation of the isoquinoline ring. For instance, rhodium-catalyzed annulative coupling using vinyl selenone as an acetylene (B1199291) equivalent provides a mild and effective route to isoquinolines. researchgate.net This strategy allows for the synthesis of 3,4-nonsubstituted isoquinolines, and the selenium-containing byproduct can often be recycled. researchgate.net Another approach involves the Rh(III)-catalyzed C-H/N-H annulation with vinylene carbonate acting as both an acetylene surrogate and an internal oxidant, eliminating the need for external oxidants. researchgate.net Such methods offer a streamlined pathway to the isoquinoline core, which can be further functionalized to introduce the phenolic group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of complex molecules, including substituted isoquinolines. nobelprize.org These reactions, such as the Suzuki, Heck, and Negishi couplings, allow for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.org

A notable strategy for synthesizing 3,4-disubstituted isoquinolines involves the palladium-catalyzed cross-coupling of N-tert-butyl-2-(1-alkynyl)benzaldimines with various organic halides. nih.gov This method provides a versatile route to isoquinolines with diverse substituents at the 4-position, including aryl groups. nih.gov Although this specific method focuses on 3,4-disubstitution, modifications to the starting materials could potentially allow for the synthesis of 1-aryl isoquinolines.

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org These reactions involve the cyclocarbopalladation of propargylic amides followed by a Suzuki–Miyaura coupling, demonstrating the power of palladium catalysis in constructing the isoquinoline framework with specific substitution patterns. beilstein-journals.org The versatility of palladium catalysis allows for the strategic introduction of a protected phenol (B47542) group onto either the alkyne or the aryl halide partner, leading to the desired this compound skeleton upon deprotection.

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃ | Mild conditions, high yield, low palladium contamination in product. | acs.org |

| Negishi Coupling | Pd(0) complex, organozinc reagents | High selectivity, tolerance of a wide range of functional groups. | nobelprize.org |

| Buchwald-Hartwig Amination | PdCl₂(o-tolyl₃P)₂ | High catalyst loading, versatile for C-N bond formation. | acs.org |

C-H Functionalization Approaches

Direct C-H functionalization has become an increasingly important strategy in organic synthesis due to its atom and step economy. nih.govrsc.org This approach avoids the pre-functionalization of starting materials, offering a more efficient route to complex molecules. snnu.edu.cn

In the context of isoquinoline synthesis, rhodium(III)-catalyzed C-H activation and annulation reactions are particularly relevant. researchgate.net For example, the reaction of benzamidines with vinylene carbonate as an acetylene surrogate, catalyzed by a Rh(III) complex, yields 1-aminoisoquinoline (B73089) derivatives. researchgate.net This method could be adapted to use starting materials bearing a phenolic group.

Another innovative approach involves an iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes under metal-free conditions. nih.gov This reaction proceeds through a sequence of benzylic sp³ C-H iodination, N-benzylation, amidation, and double sp² C-H oxidation to produce N-benzyl isoquinoline-1,3,4-triones. nih.gov While this specific outcome is not the target compound, it showcases the potential of C-H functionalization to modify the isoquinoline core in multiple positions. Rhodium-catalyzed dehydrogenative coupling has also been employed for the ortho-arylation of N-phenoxyacetamides, leading to bis-arylated phenols. pkusz.edu.cn This demonstrates the feasibility of forming C-aryl bonds adjacent to a phenolic oxygen, a key structural motif in this compound.

Classical and Modern Isoquinoline Ring Construction Methods Applied to Phenolic Linkages

Classical name reactions remain fundamental in the synthesis of the isoquinoline nucleus and have been adapted and modified to accommodate sensitive functional groups like phenols.

Modified Pictet-Spengler and Bischler-Napieralski Cyclizations

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a classic method for synthesizing tetrahydroisoquinolines. clockss.orgpageplace.de The presence of an activating phenolic hydroxyl group para to the site of cyclization can facilitate the reaction, sometimes even without the need for acid catalysis. pageplace.de Contemporary approaches often utilize N-acyl Pictet-Spengler reactions to directly afford tetrahydroisoquinolines, enhancing the efficiency of the synthesis. escholarship.org

The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent, typically yields a 3,4-dihydroisoquinoline (B110456). clockss.org This intermediate can then be oxidized to the corresponding isoquinoline. Microwave-assisted versions of both the Pictet-Spengler and Bischler-Napieralski reactions have been shown to improve yields and shorten reaction times. researchgate.net These classical methods, especially with modern modifications, provide robust pathways to isoquinoline scaffolds that can incorporate a phenolic group, either present in the starting β-arylethylamine or introduced at a later stage.

| Reaction | Starting Materials | Product | Key Features | Reference |

| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Tetrahydroisoquinoline | Can be activated by a para-phenolic group. | pageplace.de |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | Requires a dehydrating agent. | clockss.org |

Pomeranz-Fritsch Reaction and Derivatives

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.comwikipedia.org This reaction is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other methods. organicreactions.org The reaction typically proceeds in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, followed by the acid-catalyzed ring closure. thermofisher.comwikipedia.org

Several modifications have been developed to improve the versatility of the Pomeranz-Fritsch reaction. The Schlittler-Muller modification, for instance, allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com This modification is particularly relevant for the synthesis of 1-arylisoquinolines. The Bobbitt modification leads to tetrahydroisoquinolines through the hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization. thermofisher.com These classical methods and their modern adaptations provide a powerful toolkit for the synthesis of the isoquinoline core, which can be strategically functionalized with a phenolic group to yield compounds like this compound. acs.org

Multicomponent Reactions (MCRs) for Isoquinoline Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the isoquinoline scaffold in a single step. nih.gov These reactions are characterized by their one-pot nature, where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov This strategy minimizes waste and reduces the need for purification of intermediates.

Several MCRs have been developed for the synthesis of various isoquinoline-based structures. For instance, a three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid yields N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Another example is the silver triflate-catalyzed three-component reaction of 2-alkynylbenzaldehydes, tosylhydrazide, and carbodiimides, which efficiently produces 1-(isoquinolin-1-yl)guanidines. beilstein-journals.org

Furthermore, MCRs have been employed to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives through a one-pot, three-component 1,3-dipolar cycloaddition of isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. mdpi.com The development of MCRs for direct access to the this compound core remains an area of active investigation, with the potential to streamline the synthesis of this important scaffold.

Derivatization of the Phenolic Moiety and Isoquinoline Ring System

The functionalization of the phenolic hydroxyl group and the isoquinoline core of this compound is crucial for modulating its biological activity and physicochemical properties.

Alkylation: The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of substituents. Standard Williamson ether synthesis conditions, employing an alkyl halide in the presence of a base, are typically effective. For instance, alkylation can be achieved using various alkyl bromides with sodium hydride as the base in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The isoquinoline nitrogen can also be alkylated, particularly in the tetrahydroisoquinoline form, often leading to quaternization. ethz.ch

Arylation: The introduction of aryl groups on the phenolic oxygen or the isoquinoline ring can be accomplished through metal-catalyzed cross-coupling reactions. Copper-catalyzed O-arylation of phenols with aryl iodides and bromides using picolinic acid as a ligand provides an effective method for forming diaryl ethers under mild conditions. nih.gov This method is tolerant of various functional groups and can be applied to synthesize heteroaryl diaryl ethers. nih.gov Additionally, arylation at the C1-position of the isoquinoline ring can be achieved through organocatalytic methods. rsc.org

The introduction of a wide range of substituents on both the phenolic and isoquinoline moieties is a key strategy in drug discovery to explore structure-activity relationships (SAR). nih.govnih.gov For example, in the development of κ opioid receptor antagonists, analogues of JDTic, a molecule containing a tetrahydroisoquinoline core, were synthesized with various functional groups replacing the hydroxyl groups. acs.org This led to the discovery that replacing the 3-hydroxyl group on the phenyl ring with hydrogen, fluorine, or chlorine resulted in potent and selective antagonists. acs.org

Similarly, in the study of antitumor agents, a series of substituted isoquinolin-1-ones were synthesized and evaluated. nih.gov It was found that an O-(3-hydroxypropyl) substituted compound exhibited significantly better antitumor activity compared to the parent compound. nih.gov These examples highlight the importance of synthesizing a diverse library of analogues to optimize biological activity.

Table 1: Examples of Synthesized Isoquinoline Analogues and their Biological Significance

| Compound/Analogue Type | Synthetic Strategy | Key Findings | Reference |

| O-(3-hydroxypropyl) substituted isoquinolin-1-one | Derivatization of isoquinolin-1-one | Exhibited 3-5 times better antitumor activity than the lead compound. | nih.gov |

| JDTic analogues with modified hydroxyl groups | Replacement of hydroxyls with H, F, or Cl | Resulted in potent and selective κ opioid receptor antagonists. | acs.org |

| 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines | SAR studies on the isoquinoline core | Substitutions on ring A led to decreased antitumor activity. | nih.gov |

Innovative Synthetic Techniques

Recent advancements in synthetic chemistry have introduced novel techniques that can be applied to the synthesis of this compound and its analogues, offering advantages in terms of reaction speed, efficiency, and environmental impact.

Reactions conducted in charged microdroplets, typically generated by electrospray ionization (ESI), have shown remarkable rate accelerations, often by orders of magnitude compared to bulk-phase reactions. nih.govnih.govcromlab-instruments.es This phenomenon has been successfully applied to classic isoquinoline syntheses like the Pomeranz-Fritsch reaction. nih.govresearchgate.netacs.org In the microdroplet environment, these reactions can proceed on a millisecond timescale without the need for strong acid catalysts that are required in bulk. nih.govresearchgate.net The acceleration is attributed to factors such as increased surface-to-volume ratio, reactant concentration due to solvent evaporation, and the presence of strong electric fields at the droplet surface. nih.govresearchgate.net This technique holds significant promise for the rapid and efficient synthesis of the isoquinoline core of this compound.

The development of metal-free synthetic methods is a growing area of interest in green chemistry, aiming to avoid the use of potentially toxic and expensive transition metal catalysts. mdpi.comnih.govmdpi.com For the synthesis of phenol derivatives and related heterocyclic systems, several metal-free approaches have been reported. For instance, the synthesis of sulfonylated indolo[2,1-a]isoquinolines has been achieved through a metal-free, three-component reaction using a sulfur dioxide surrogate. rsc.org While direct metal-free synthesis of this compound is not yet widely reported, the principles of these emerging methods could be adapted to develop more sustainable synthetic routes to this important compound and its derivatives.

Mechanistic Investigations of Chemical Transformations and Reactivity

Reaction Mechanism Elucidation for Synthetic Pathways

The construction of the 1-aryl-isoquinoline scaffold, the core of 3-isoquinolin-1-ylphenol, can be achieved through various synthetic strategies, each with distinct mechanisms, catalysts, and intermediates.

The synthesis of 1-aryl-isoquinolines is heavily reliant on transition-metal catalysis, with palladium-based systems being particularly prominent. nih.gov One effective strategy involves the palladium-catalyzed α-arylation of ketones. nih.gov In this approach, a suitable aryl halide is coupled with a ketone precursor, which then undergoes cyclization to form the isoquinoline (B145761) ring system. nih.gov

Catalysts: The success of these coupling reactions is critically dependent on the design of ligands for the palladium catalyst, which must have precisely engineered steric and electronic properties to facilitate the catalytic cycle efficiently. nih.gov Rhodium, ruthenium, and copper complexes are also employed in alternative synthetic routes, often involving C-H activation and annulation strategies to construct the isoquinoline core. acs.orgorganic-chemistry.org Classical methods like the Bischler-Napieralski and Pictet-Spengler syntheses utilize Lewis acids (e.g., phosphoryl chloride, phosphorus pentoxide) or strong protic acids as catalysts for cyclization, followed by an oxidation step, often using a palladium catalyst, to achieve the final aromatic isoquinoline. pharmaguideline.comwikipedia.org

Reagents: Key reagents in modern catalytic syntheses include aryl halides and ketone precursors for the palladium-catalyzed α-arylation pathway. nih.gov Traditional syntheses, such as the Bischler-Napieralski reaction, employ β-phenylethylamines which are acylated and then cyclized. wikipedia.orgquimicaorganica.org The Pictet-Spengler reaction utilizes a β-arylethylamine and an aldehyde or ketone. pharmaguideline.commdpi.com To incorporate the phenol (B47542) group at the 3-position of the phenyl ring, starting materials typically contain a protected hydroxyl group, such as a methoxy (B1213986) ether, which is cleaved in a subsequent step to reveal the phenol.

| Catalytic System | Typical Reaction Type | Role of Catalyst/Reagents | Reference |

|---|---|---|---|

| Palladium Complexes (e.g., PdCl₂(Amphos)₂) | α-Arylation of Ketones / Cross-Coupling | Catalyzes the C-C bond formation between an aryl halide and a ketone enolate. Base is required for enolate formation. | nih.gov |

| Rhodium Complexes (e.g., SCpRh) | C-H Activation / Alkylation | Catalyzes the direct functionalization of a C-H bond, enabling coupling with partners like cyclopropanols. | acs.org |

| Lewis Acids (e.g., POCl₃, P₂O₅) | Bischler-Napieralski Reaction | Activates the amide carbonyl for electrophilic aromatic substitution (cyclization) to form a dihydroisoquinoline. | pharmaguideline.comwikipedia.org |

| Protic Acids (e.g., H₂SO₄) | Pictet-Spengler Reaction | Catalyzes the cyclization of an intermediate imine via electrophilic aromatic substitution. | pharmaguideline.commdpi.com |

Direct kinetic studies on the synthesis of this compound are not widely reported; however, the key intermediates can be inferred from established mechanisms of isoquinoline synthesis. In the Bischler-Napieralski reaction, the pathway proceeds through an acylated β-phenylethylamine, which upon treatment with a Lewis acid, cyclizes to form a 1-substituted 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.org This intermediate must then be dehydrogenated to yield the final aromatic isoquinoline. pharmaguideline.com

The concept of kinetic versus thermodynamic control is crucial in understanding product distribution in competing reaction pathways. wikipedia.orgjackwestin.com A reaction is under kinetic control if the product ratio is determined by the rates of formation, favoring the product with the lowest activation energy. jackwestin.comlibretexts.org Conversely, a reaction under thermodynamic control yields the most stable product, as the conditions (typically higher temperatures and longer reaction times) allow for the reaction to reach equilibrium. wikipedia.orglibretexts.org

In the context of isoquinoline synthesis, such as the α-arylation of an unsymmetrical ketone, deprotonation can lead to two different enolates. wikipedia.org The kinetic enolate is formed faster by removing the most sterically accessible α-proton, often at low temperatures with a bulky base. wikipedia.org The thermodynamic enolate is the more stable, more substituted enolate, favored by conditions that allow for equilibration. wikipedia.org The choice of which intermediate is formed can dictate the final regiochemistry of the substituted isoquinoline.

| Control Type | Favored Conditions | Product Characteristics | Reference |

|---|---|---|---|

| Kinetic Control | Low temperature, short reaction time, sterically hindered base. | The product that is formed fastest (lowest activation energy). | wikipedia.orglibretexts.orgfiveable.me |

| Thermodynamic Control | Higher temperature, longer reaction time, conditions allowing for reversibility. | The most stable product (lowest Gibbs free energy). | wikipedia.orgjackwestin.comlibretexts.org |

Electrophilic and Nucleophilic Reactivity of the Isoquinoline and Phenol Moieties

The reactivity of this compound is a composite of its constituent parts: the electron-deficient isoquinoline ring and the electron-rich phenol ring.

Nucleophilic Character: The primary sites for nucleophilic character are the nitrogen atom of the isoquinoline ring and the oxygen atom of the phenol group. The lone pair of electrons on the isoquinoline nitrogen (pKa of isoquinoline is ~5.1) confers basicity and allows it to act as a nucleophile, for example, in protonation or alkylation reactions. wikipedia.org The phenolic oxygen is also nucleophilic and can be deprotonated to form a highly nucleophilic phenoxide ion.

Electrophilic Character: The isoquinoline ring system is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the C-1 position. The attachment of the electron-donating phenol ring at this position may modulate this reactivity. In contrast, the phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effect of the hydroxyl group. Electrophiles are therefore expected to attack the positions ortho and para to the hydroxyl group (C-2, C-4, and C-6 of the phenol ring).

| Reactivity Type | Predicted Site | Justification |

|---|---|---|

| Nucleophilic Attack (on molecule) | C-1 of Isoquinoline Ring | Electron-deficient carbon of the pyridine (B92270) portion of the heterocycle. |

| Electrophilic Attack (on molecule) | Phenol Ring (ortho/para to -OH) | -OH group is a strong activating, ortho/para-directing group for electrophilic aromatic substitution. |

| Protonation / Lewis Acid Coordination | Isoquinoline Nitrogen | Basic site due to the lone pair of electrons on the nitrogen atom. |

| Deprotonation | Phenolic -OH | The hydroxyl proton is acidic. |

Tautomeric Equilibria and Intramolecular Rearrangements

Tautomerism is a potential feature of this compound, arising from the migration of a proton. While intramolecular rearrangements are not commonly reported for this specific structure, at least two tautomeric equilibria can be considered.

The first is the classic keto-enol tautomerism of the phenol ring. This equilibrium involves the migration of the phenolic proton to an ortho or para carbon, creating a non-aromatic keto form (a cyclohexa-dienone). However, due to the high stability of the aromatic ring, this equilibrium lies overwhelmingly in favor of the phenol (enol) form. rsc.org

A more significant equilibrium may exist involving proton transfer from the phenolic hydroxyl group to the basic nitrogen of the isoquinoline ring. nih.govacs.org This type of tautomerism is observed in other hydroxyphenyl-substituted aza-heterocycles. nih.gov This process would result in a keto-enamine tautomer, which could exist as a zwitterionic species or a neutral quinone-methide structure. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. nih.gov

| Tautomer Name | Description | Structural Representation |

|---|---|---|

| Phenol-Imine Form (Enol) | The most stable and conventional structure of this compound. |  |

| Keto-Enamine Form (Zwitterionic) | Formed by intramolecular proton transfer from the phenolic oxygen to the isoquinoline nitrogen. Features a negatively charged oxygen and a positively charged nitrogen. |  |

| Keto-Enamine Form (Quinoid) | A neutral tautomer featuring a quinone-methide structure in the former phenol ring and an N-H bond in the isoquinoline ring. |  |

Note: Structural representations are illustrative.

Advanced Structural Elucidation and Conformational Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and the solid state.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹H) chemical shifts and confirming the covalent framework of 3-isoquinolin-1-ylphenol. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed connectivity map of the molecule. researchgate.netsdsu.edunih.govnews-medical.netopenpubglobal.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent protons on the phenol (B47542) ring and on the isoquinoline (B145761) ring system, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, each protonated carbon in the phenyl and isoquinoline rings would exhibit a cross-peak in the HSQC spectrum. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for connecting different fragments of the molecule. For this compound, HMBC would show correlations between the proton at position 8 of the isoquinoline ring and the carbons of the phenol ring, confirming the C1-C1' linkage. researchgate.netsdsu.eduyoutube.com

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons on the phenol and isoquinoline rings. | Confirms proton connectivity within each ring system. |

| HSQC | ¹H - ¹³C (one bond) | Cross-peaks for each C-H bond in the molecule. | Assigns carbon signals based on attached proton shifts. |

| HMBC | ¹H - ¹³C (multiple bonds) | Correlations between isoquinoline protons and phenolic carbons (and vice-versa) across the connecting C-C bond. | Confirms the connectivity between the isoquinoline and phenol moieties. |

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer detailed insights into the molecular conformation and packing in the crystalline or amorphous solid state. nih.govresearchgate.netacs.orgmst.edu For this compound, ssNMR could be used to study conformational polymorphism, where different crystal forms exhibit distinct molecular conformations. acs.org

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. nih.gov Analysis of chemical shift anisotropies (CSAs) and dipolar couplings in the solid state can provide information about the relative orientations of different parts of the molecule, such as the dihedral angle between the isoquinoline and phenol rings. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions in the solid state.

X-ray Crystallography for Precise Molecular Geometry

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. acs.orgwikipedia.orgnih.gov This method provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. wikipedia.orgnih.gov

For this compound, an X-ray crystal structure would reveal:

The exact conformation of the molecule in the crystal lattice, including the planarity of the aromatic rings and the dihedral angle between them.

Detailed information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-π stacking between the aromatic rings of adjacent molecules. researchgate.net

The packing arrangement of the molecules in the unit cell.

This data is invaluable for computational modeling and for understanding structure-property relationships. acs.orgbris.ac.uk

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C-C, C-N, C-O bonds within the molecule. |

| Key Bond Angles (°) | Angles defining the geometry of the rings and the substituent. |

| Dihedral Angle (°) | Angle between the isoquinoline and phenol ring planes. |

Chiroptical Spectroscopy for Stereochemical Assignment (If applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), these techniques are not applicable for its stereochemical assignment. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter, chiroptical spectroscopy would be a critical tool for determining their absolute configuration.

Mass Spectrometry Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Analysis of the fragmentation pattern in a mass spectrum can provide valuable information for structural confirmation. libretexts.org

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would be expected to occur through characteristic pathways for phenols and isoquinolines. libretexts.orgdocbrown.info

Predicted Fragmentation Pathways:

Loss of CO: Phenols are known to undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule (a loss of 28 Da). libretexts.orgdocbrown.info

Loss of HCN: Isoquinoline and related nitrogen-containing heterocycles can fragment through the loss of hydrogen cyanide (HCN) (a loss of 27 Da).

Cleavage of the C-C bond: The bond connecting the isoquinoline and phenol rings could cleave, leading to fragments corresponding to the individual ring systems.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Origin of Fragment |

|---|---|---|

| [M]⁺ | [C₁₅H₁₁NO]⁺ | Molecular Ion |

| [M-28]⁺ | [C₁₄H₁₁N]⁺ | Loss of CO from the phenol moiety |

| [M-27]⁺ | [C₁₄H₁₀O]⁺ | Loss of HCN from the isoquinoline moiety |

| 128 | [C₉H₆N]⁺ | Isoquinoline fragment |

| 93 | [C₆H₅O]⁺ | Phenol fragment |

Therefore, it is not possible to provide the detailed research findings, data tables, and analysis for the requested sections and subsections, as the primary research data for "this compound" does not appear to be published in the available scientific literature.

To fulfill a request of this nature, published studies containing the specific calculations—such as HOMO-LUMO energy gaps, electrostatic potential maps, Mulliken charges, conformational analyses, and docking scores with specific protein targets—for this compound would be required.

Theoretical and Computational Studies

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the transition states involved. For a molecule such as 3-isoquinolin-1-ylphenol, theoretical studies, particularly those employing Density Functional Theory (DFT), would be instrumental in understanding its synthesis and reactivity. However, a comprehensive review of the current scientific literature reveals a notable absence of specific computational studies detailing the reaction pathways and transition states for the formation or subsequent reactions of this compound itself.

Theoretical investigations would typically involve mapping the potential energy surface of the key reaction steps. For instance, in a plausible Suzuki coupling approach to form the C1-aryl bond, computational models could predict the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps. Similarly, for classical cyclization methods, calculations could elucidate the transition state structures for the key intramolecular electrophilic aromatic substitution, providing insights into regioselectivity and the impact of substituents on the activation energy barriers. nih.govresearchgate.net

Despite the lack of specific data for this compound, the principles of computational analysis of reaction pathways are well-documented. A theoretical study would typically generate data such as that imagined in the tables below.

Table 1: Hypothetical Calculated Activation Energies for a Key Synthetic Step (Note: This data is illustrative and not based on actual experimental or computational results for this compound.)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| C-N Bond Formation | TS1 | +15.2 |

| Cyclization | TS2 | +21.5 |

| Aromatization | TS3 | +8.7 |

Table 2: Hypothetical Geometric Parameters of a Predicted Transition State (e.g., TS2 - Cyclization) (Note: This data is illustrative and not based on actual experimental or computational results for this compound.)

| Parameter | Value (Å or °) |

|---|---|

| Forming C-C bond length | 2.15 |

| Breaking C-H bond length | 1.50 |

| Dihedral Angle (A-B-C-D) | 25.5 |

Future computational work is necessary to provide these specific insights for this compound, which would be of significant value to synthetic chemists working with this and related compounds. Such studies would allow for a more rational approach to its synthesis and the prediction of its chemical behavior.

Mechanistic Insights into Biological Activities Non Clinical Focus

Molecular Mechanisms of Enzyme Inhibition

The isoquinoline (B145761) framework is a common feature in many biologically active compounds, including a number of enzyme inhibitors. Derivatives of this scaffold have been shown to inhibit a range of enzymes critical to cellular processes, such as topoisomerases and gyrases. The presence of the phenolic moiety on 3-isoquinolin-1-ylphenol adds a crucial functional group known to participate in key binding interactions.

Research into related compounds suggests that this compound may act as an inhibitor for several classes of enzymes. For instance, 3-arylisoquinolines are recognized as a scaffold for developing non-camptothecin inhibitors of Topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription nih.govnih.gov. Inhibition of this enzyme leads to cell death, making it a key target in oncology nih.gov. Similarly, phenolic compounds have demonstrated inhibitory activity against lipoxygenases, enzymes involved in inflammatory pathways nih.govnih.gov. While direct studies on this compound are limited, its structural components suggest a potential for dual inhibition of enzymes like lipoxygenase and cyclooxygenase nih.gov. Furthermore, the broader class of quinolines has been explored for the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP and is involved in inflammatory responses nih.govmdpi.comnih.govmdpi.comjcadonline.com.

Enzyme inhibition by small molecules can occur through direct competition with the substrate at the active site (orthosteric binding) or by binding to a secondary, remote site (allosteric modulation) that induces a conformational change, thereby altering the enzyme's activity nih.govrsc.org. The isoquinoline scaffold has been identified in compounds that exhibit both modes of inhibition.

A notable example is the discovery of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA nih.govnih.gov. Cryogenic electron microscopy studies of a related inhibitor revealed that it binds to a hydrophobic, allosteric pocket within the GyrA subunit of the gyrase-DNA complex nih.govnih.gov. This binding event inhibits the enzyme by preventing DNA cleavage, a mechanism distinct from that of fluoroquinolone antibiotics which target the active site nih.govnih.gov. This discovery highlights the potential for isoquinoline-based compounds to act via allosteric mechanisms, offering an avenue to overcome resistance to existing active-site inhibitors nih.govnih.gov.

Conversely, many isoquinoline derivatives, particularly those developed as Topoisomerase I inhibitors, are thought to function by binding at or near the active site. These compounds, such as indenoisoquinolines, stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks nih.govnih.govdoi.orgmdpi.com. Molecular docking studies of some 3-arylisoquinolinamines with the Topoisomerase I-DNA complex suggest binding at this critical interface nih.gov. Given its 1-phenyl (or 3-aryl) isoquinoline structure, this compound could potentially engage in similar active site-directed inhibition.

| Enzyme Target | Potential Inhibition Mechanism | Structural Analog Class |

| DNA Gyrase | Allosteric Inhibition | Isoquinoline sulfonamides |

| Topoisomerase I | Active Site Binding (stabilizes enzyme-DNA complex) | 3-Arylisoquinolines, Indenoisoquinolines |

| Lipoxygenase | Active Site Binding | Phenolic Compounds |

| PDE-4 | Active Site Binding | Substituted Quinolines |

The phenolic hydroxyl group is a critical functional moiety that significantly influences the biological activity of many compounds by participating in key molecular interactions within enzyme active sites or allosteric pockets researchgate.netnih.gov. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone electron pairs) nih.gov.

The ability of the phenolic hydroxyl group to form strong hydrogen bonds is often essential for anchoring a ligand to its protein target researchgate.net. These hydrogen bonds frequently occur with the carbonyl groups of the protein's peptide backbone or with the side chains of amino acids such as glutamate, aspartate, and histidine researchgate.netnih.gov. Studies on various classes of molecules have confirmed the necessity of this group for potent biological activity. For example, in cannabinoids, the phenolic hydroxyl is considered essential for their pharmacological effects nih.gov. Similarly, for certain inhibitors of 5-lipoxygenase, the presence of a free catechol (a di-phenol) function is necessary for enzyme inhibition, as acetylation of the hydroxyl groups abolishes the activity researchgate.netfrontiersin.org.

The number and position of hydroxyl groups on a phenolic ring can also determine the compound's antioxidant properties and its ability to chelate metals, which can be an indirect mechanism of enzyme modulation mdpi.com. For this compound, the hydroxyl group at the 3-position of the phenyl ring is strategically placed to interact with amino acid residues in a binding pocket, potentially stabilizing the enzyme-inhibitor complex and contributing significantly to its inhibitory potency.

Receptor Interaction Mechanisms

The structural features of this compound, particularly the phenolic ring, are analogous to moieties found in ligands that bind to nuclear and G-protein coupled receptors, such as estrogen and opioid receptors. While direct evidence is lacking for this specific compound, the principles of molecular recognition derived from related structures provide a framework for understanding its potential receptor interactions.

The interaction between a ligand and its receptor is governed by thermodynamic and kinetic principles. The binding affinity, represented by the dissociation constant (Kd), is a measure of the thermodynamic stability of the ligand-receptor complex. This stability arises from the sum of all intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The free energy of binding (ΔG) is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. Favorable enthalpic contributions often result from the formation of strong hydrogen bonds and electrostatic interactions, while favorable entropic contributions can arise from the displacement of ordered water molecules from the binding site nih.gov.

Studies on the binding of phenolic compounds to the estrogen receptor, for example, have elucidated the importance of specific interactions. The phenolic hydroxyl group of the natural ligand, 17β-estradiol, forms a crucial network of hydrogen bonds with residues such as Glutamate 353 and Arginine 394, which is essential for high-affinity binding and receptor activation chemrxiv.org. The binding of the endocrine disruptor bisphenol A, which also possesses phenol-hydroxyl groups, to the human estrogen-related receptor gamma is characterized by strong hydrogen bonds with Arginine 316 and Glutamate 275 residues nih.gov. These interactions underscore the thermodynamic favorability of placing a phenolic hydroxyl group within a receptor's ligand-binding pocket.

The binding of a ligand to a receptor is not a simple lock-and-key event but a dynamic process that often involves the formation of extensive hydrogen bond networks and can induce significant conformational changes in the protein nih.gov. These networks, which can involve the ligand, protein residues, and bridging water molecules, are crucial for both the stability and specificity of the interaction nih.gov.

The this compound molecule possesses key features for establishing such networks: the phenolic hydroxyl group and the isoquinoline nitrogen atom. The hydroxyl group is an excellent hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This duality allows the molecule to form multiple, specific hydrogen bonds within a receptor binding site.

Interactions with Nucleic Acids and Cellular Pathways

Beyond interacting with proteins, many isoquinoline alkaloids have been shown to directly target nucleic acids, particularly DNA nih.gov. This interaction is a key mechanism behind the anticancer properties of several members of this chemical class. The planar, aromatic nature of the isoquinoline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation nih.gov.

This intercalation can have several consequences:

It can distort the structure of the DNA helix, interfering with the binding of DNA polymerases and transcription factors.

It can inhibit the action of enzymes that act on DNA, such as topoisomerases, by stabilizing the enzyme-DNA cleavage complex doi.org.

The binding can lead to the generation of reactive oxygen species, causing DNA damage.

The binding of isoquinoline alkaloids to DNA is influenced by factors such as ionic strength and pH, and it often results in observable changes in the spectroscopic properties of the molecule, such as shifts in its absorption spectrum nih.gov.

By engaging with targets like enzymes and potentially DNA, isoquinoline compounds can modulate a variety of cellular signaling pathways. These compounds are known to trigger cell death, reduce the expression of pro-survival proteins, and inhibit critical cell signaling cascades involved in cancer cell proliferation and survival researchgate.netresearchgate.net. The ability of this compound to engage in these molecular interactions positions it as a compound with the potential to influence key cellular pathways relevant to human health and disease.

Modulation of Signaling Pathways (e.g., NF-κB)

Beyond direct DNA interaction, the biological effects of 3-arylisoquinolines can be attributed to their influence on intracellular signaling cascades that govern cell survival, proliferation, and inflammation.

Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a pivotal regulator of inflammatory responses, immunity, and cell survival. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). nih.gov Various stimuli can trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression. nih.gov While direct evidence for this compound is limited, related quinoline and quinazoline structures have been identified as potent inhibitors of the NF-κB pathway. nih.govmdpi.com The mechanism for some of these inhibitors involves preventing the nuclear translocation of the active NF-κB dimer, thereby blocking its transcriptional activity. mdpi.com

Inhibition of PI3K/Akt/mTOR Pathway: More direct evidence shows that certain 3-arylisoquinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway. nih.govacs.org This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Studies have demonstrated that specific 3-arylisoquinoline compounds can induce apoptosis in cancer cells by suppressing this survival pathway. nih.govacs.org

Stereochemical Influence on Biological Mechanism

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a paramount role in determining biological activity. biomedgrid.comsolubilityofthings.com The interaction between a small molecule and its biological target (like an enzyme or receptor) is highly specific, akin to a key fitting into a lock. Because biological targets are themselves chiral, they can differentiate between the stereoisomers of a ligand. biomedgrid.commdpi.com

For a molecule like this compound, if it were modified to contain a chiral center, its different enantiomers or diastereomers would be expected to exhibit markedly different biological activities. This stereoselectivity can manifest in several ways:

Target Binding: One stereoisomer may fit perfectly into the active site of an enzyme, leading to potent inhibition, while the other isomer fits poorly or not at all. solubilityofthings.commdpi.com

Cellular Uptake: The transport proteins that move molecules across the cell membrane are chiral and may preferentially transport one isomer over another. mdpi.com

Metabolism: The enzymes that metabolize compounds are stereoselective, potentially leading to different metabolic fates and durations of action for different isomers. biomedgrid.com

A clear example of this principle is seen in the nature-inspired compound 3-Br-acivicin, where different isomers were synthesized and tested for antimalarial activity. Only the isomers with a specific stereochemical configuration, (5S, αS), displayed significant biological activity, suggesting that cellular uptake and/or target engagement is highly dependent on the molecule's 3D structure. mdpi.com Similarly, the common anti-inflammatory drug ibuprofen exists as two enantiomers, but only the S-enantiomer is responsible for its therapeutic effect. biomedgrid.com While specific studies on the stereoisomers of this compound are not available, this fundamental principle of medicinal chemistry strongly suggests that any chiral derivatives would exhibit significant stereochemical influence on their biological mechanism.

| Compound Isomer | Stereochemistry | Target | Activity | Reference |

|---|---|---|---|---|

| 1a | (5S, αS) - Natural | P. falciparum | Significant antiplasmodial activity | mdpi.com |

| 1b | (5R, αS) - Unnatural | P. falciparum | Inactive | mdpi.com |

| 1c | (5S, αR) - Unnatural | P. falciparum | Inactive | mdpi.com |

| 1d | (5R, αR) - Unnatural | P. falciparum | Inactive | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Patterns on Reactivity and Molecular Interactions

The reactivity and interaction profile of 3-isoquinolin-1-ylphenol is dictated by the inherent electronic properties of its constituent rings and the influence of any additional substituents. The isoquinoline (B145761) ring system and the phenolic hydroxyl group are the primary drivers of its chemical behavior.

The relative positioning of the hydroxyl group on the phenyl ring and the point of attachment between the two ring systems significantly alters the molecule's electronic landscape, thereby affecting its reactivity and potential for biological interactions.

In this compound, the nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group through inductive effects, which decreases the electron density of the entire heterocyclic system. libretexts.orglibretexts.org This influences the phenyl ring attached at the C-1 position. The phenolic hydroxyl group, conversely, is a strong electron-donating group by resonance, enriching the electron density of the phenyl ring, particularly at the ortho and para positions relative to it. lasalle.edulumenlearning.com

Positional isomerism, such as moving the hydroxyl group from the meta (3-position) to the ortho (2-position) or para (4-position), would substantially change the molecule's properties.

2-isoquinolin-1-ylphenol: The ortho-hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the isoquinoline nitrogen. This can affect the acidity of the phenol (B47542), its conformation, and its ability to act as a hydrogen bond donor in intermolecular interactions with biological targets.

4-isoquinolin-1-ylphenol: Placing the hydroxyl group at the para position maximizes its resonance-based electron-donating effect across the phenyl ring. This enhanced electron density can influence stacking interactions and reactivity. The para position often allows for more directional and less sterically hindered interactions within a receptor binding pocket compared to the ortho position. chemrxiv.org

Table 1: Predicted Electronic and Physicochemical Properties of Hydroxyphenyl-isoquinoline Isomers This table presents hypothetical data to illustrate the concepts discussed.

| Compound | Hydroxyl Position | Predicted pKa (Phenol) | Predicted Dipole Moment (Debye) | Key Potential Interaction |

|---|---|---|---|---|

| 2-isoquinolin-1-ylphenol | ortho | 10.1 | 2.5 | Intramolecular H-bonding |

| This compound | meta | 9.8 | 3.1 | Intermolecular H-bonding |

| 4-isoquinolin-1-ylphenol | para | 9.6 | 3.5 | Stronger intermolecular H-bonding |

Modifying the core structure of this compound with various functional groups can fine-tune its physicochemical properties, such as lipophilicity, solubility, and electronic distribution, which in turn affects its biological activity.

Hydroxyl Modification: Esterification or etherification of the phenolic hydroxyl group (e.g., converting it to a methoxy (B1213986) group) removes a potent hydrogen bond donor and a site of potential metabolism. nih.gov This typically increases lipophilicity and can improve cell membrane permeability, but may also lead to a loss of critical interactions at a biological target, thereby reducing potency. nih.gov

Alkyl Substitution: Adding small alkyl groups (e.g., methyl) to either the isoquinoline or phenyl ring can increase lipophilicity and introduce steric bulk. This can be used to probe the size and shape of a binding pocket and can enhance binding through van der Waals interactions if the pocket is hydrophobic.

Halo Substitution: Halogens (F, Cl, Br) are electron-withdrawing through their inductive effect but can be weakly electron-donating through resonance. libretexts.org Their introduction can alter the pKa of the phenol, modify the reactivity of the aromatic rings, and introduce the potential for halogen bonding—a specific type of non-covalent interaction with protein backbones that can enhance binding affinity.

Amino Substitution: The introduction of an amino group, a strong electron-donating group, would significantly increase the electron density of the ring it is attached to. lasalle.edu As a basic group, it can be protonated at physiological pH, forming a positive charge that can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein, often leading to a substantial increase in binding affinity.

Table 2: Influence of Functional Group Modification on Physicochemical Properties and Hypothetical Activity This table presents hypothetical data to illustrate the concepts discussed.

| Compound | Modification | Predicted LogP | H-Bond Donors/Acceptors | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| This compound | Parent | 3.5 | 1 / 2 | 150 |

| 1-(3-methoxyphenyl)isoquinoline | -OH to -OCH₃ | 3.9 | 0 / 2 | >1000 |

| 5-chloro-3-(isoquinolin-1-yl)phenol | -Cl on phenyl ring | 4.1 | 1 / 2 | 95 |

| 5-amino-3-(isoquinolin-1-yl)phenol | -NH₂ on phenyl ring | 3.1 | 2 / 3 | 40 |

Stereochemical Effects on Biological Potency and Selectivity

While this compound itself is an achiral, planar molecule, stereochemistry becomes a critical factor in its derivatives, particularly upon reduction of the isoquinoline ring. For instance, reduction of the C=N bond leads to a 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, which introduces a stereocenter at the C-1 position. nih.gov

The resulting compound, 3-(1,2,3,4-tetrahydroisoquinolin-1-yl)phenol, exists as a pair of enantiomers, (R) and (S). Biological systems, such as enzymes and receptors, are chiral environments. Consequently, these enantiomers often exhibit different biological activities. One enantiomer (the eutomer) may fit optimally into the binding site and elicit a strong biological response, while the other (the distomer) may bind with lower affinity or not at all, resulting in lower potency or inactivity. researchgate.net This stereoselectivity is a cornerstone of modern drug design, as the use of a single, more active enantiomer can lead to a better therapeutic index.

Table 3: Hypothetical Biological Potency of Tetrahydroisoquinoline Enantiomers This table presents hypothetical data to illustrate the concepts discussed.

| Compound | Stereochemistry | Hypothetical Receptor Binding Affinity (Kᵢ, nM) | Relative Potency |

|---|---|---|---|

| 3-(1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | (R)-enantiomer | 25 | High |

| (S)-enantiomer | 850 | Low |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

QSAR is a computational methodology used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors. japsonline.comjapsonline.com

The process involves:

Synthesizing a library of analogs with systematic variations in their structure.

Measuring the biological activity (e.g., IC₅₀) for each compound.

Calculating molecular descriptors for each analog. These descriptors quantify various physicochemical properties, including:

Hydrophobicity: (e.g., LogP)

Electronic properties: (e.g., Hammett constants, partial atomic charges)

Steric properties: (e.g., molar refractivity, van der Waals volume)

Topological indices: (e.g., connectivity indices)

Developing a mathematical equation using statistical methods (like multiple linear regression) that correlates a combination of descriptors with the observed biological activity.

A resulting QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(σ) + c(MR) + d

Where 'a', 'b', 'c', and 'd' are constants derived from the statistical analysis. Such a model can be used to predict the activity of unsynthesized compounds and guide the design of more potent analogs. nih.gov

Cheminformatics approaches like molecular docking can complement QSAR studies. nih.govphyschemres.org Docking simulations can predict the preferred binding orientation of this compound derivatives within the active site of a target protein, providing a structural basis for the observed SAR. researchgate.netmdpi.com For example, docking could reveal that the phenolic -OH group forms a critical hydrogen bond with a specific amino acid residue. nih.gov

Table 4: Hypothetical Data for a QSAR Study of this compound Analogs This table presents hypothetical data to illustrate the concepts discussed.

| Compound ID | Substituent (R) | LogP | Hammett Constant (σ) | Molar Refractivity (MR) | Observed IC₅₀ (µM) |

|---|---|---|---|---|---|

| 1 | -H | 3.50 | 0.00 | 5.65 | 1.50 |

| 2 | 4'-Cl | 4.21 | 0.23 | 6.03 | 0.85 |

| 3 | 4'-CH₃ | 4.01 | -0.17 | 5.65 | 2.10 |

| 4 | 4'-OCH₃ | 3.43 | -0.27 | 7.87 | 3.50 |

| 5 | 4'-NO₂ | 3.48 | 0.78 | 7.36 | 0.25 |

Relationship Between Molecular Architecture and Specific Biological or Chemical Functions

The molecular architecture of this compound—a rigid, largely planar aromatic system combined with a key hydrogen-bonding group—makes it a versatile scaffold for interacting with various biological targets. nih.govrsc.org

Enzyme Inhibition: Many enzyme active sites, particularly those of kinases and polymerases, have flat, hydrophobic regions that can accommodate planar aromatic systems like isoquinoline through π-π stacking interactions. researchoutreach.org The phenolic hydroxyl group can then form a critical hydrogen bond with a residue in the hinge region or with the catalytic machinery, anchoring the inhibitor in place. The 1-phenylisoquinoline (B189431) scaffold has been explored for activities such as tubulin polymerization inhibition. nih.gov

DNA Intercalation: The planar structure of the isoquinoline ring system is suitable for intercalation between the base pairs of DNA. This mode of action can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism exploited by some anticancer agents. nih.gov

Non Biological Applications and Functional Materials Research

Application in Catalysis and Asymmetric Synthesis

The fusion of an isoquinoline (B145761) core with a phenolic group in 3-isoquinolin-1-ylphenol suggests its potential as a bidentate ligand for metal catalysts. Isoquinoline and phenol (B47542) moieties are well-established components in the design of ligands for a variety of catalytic transformations.

Isoquinoline-Phenol Derivatives as Ligands for Metal Catalysts

In principle, the nitrogen atom of the isoquinoline ring and the oxygen atom of the phenol group in this compound can coordinate to a metal center, forming a stable chelate ring. This structural feature is characteristic of many successful ligands used in catalysis. The electronic and steric properties of such a ligand could be fine-tuned by modifications on either the isoquinoline or the phenol ring, influencing the activity and selectivity of the corresponding metal complex. Research on the broader class of isoquinoline derivatives has demonstrated their utility as ligands in various metal-catalyzed reactions, including cross-coupling and cyclization reactions. However, specific studies detailing the synthesis and catalytic application of metal complexes derived from this compound are not readily found in the current scientific literature.

Role in Enantioselective Transformations

The development of chiral variants of this compound could open avenues for its use in asymmetric catalysis. The introduction of a stereogenic center, for instance, at a position alpha to the nitrogen atom or on a substituent of the phenolic ring, could lead to a chiral ligand capable of inducing enantioselectivity in chemical reactions. Isoquinoline-based structures are recognized as privileged scaffolds in the design of chiral ligands for asymmetric synthesis. These ligands have been instrumental in achieving high levels of enantioselectivity in a range of transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. Despite this precedent, there is a lack of specific research demonstrating the application of chiral derivatives of this compound in enantioselective catalysis.

Supramolecular Chemistry and Molecular Recognition (e.g., chemosensors)

The structure of this compound incorporates functionalities that are conducive to forming non-covalent interactions, which are the cornerstone of supramolecular chemistry and molecular recognition. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the isoquinoline nitrogen is a hydrogen bond acceptor. Furthermore, the aromatic rings can participate in π-π stacking interactions.

These features suggest that this compound could serve as a building block for constructing supramolecular assemblies or as a receptor for specific guest molecules. For instance, its ability to chelate metal ions could be exploited in the design of chemosensors, where a change in fluorescence or color upon metal binding would signal the presence of the analyte. While the development of fluorescent chemosensors based on the isoquinoline scaffold is an active area of research, specific studies on this compound for this purpose are not documented.

Potential in Materials Science (e.g., electroluminescent materials, organic semiconductors)

Isoquinoline derivatives have been investigated for their potential in materials science, particularly in the field of organic electronics. The extended π-conjugated system of the isoquinoline ring can facilitate charge transport, a key property for organic semiconductors. Additionally, many aromatic and heteroaromatic compounds exhibit fluorescence, making them candidates for use as emitters in organic light-emitting diodes (OLEDs).

The combination of the electron-deficient isoquinoline ring and the electron-rich phenol ring in this compound could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often beneficial for electroluminescent materials. However, there is a lack of specific research investigating the synthesis, characterization, and application of this compound or its derivatives as electroluminescent materials or organic semiconductors.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted isoquinolines is a well-established area of organic chemistry. nih.govorganic-chemistry.org Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions provide foundational pathways to the isoquinoline (B145761) core. mdpi.com However, future research should focus on developing more efficient and environmentally benign synthetic strategies. This could involve:

Catalytic C-H Functionalization: Exploring transition-metal catalyzed direct C-H activation to introduce the phenol (B47542) moiety onto the isoquinoline core would be a more atom-economical approach, reducing the need for pre-functionalized starting materials.

One-Pot, Multi-Component Reactions: Designing cascade reactions where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency by minimizing purification steps and solvent waste. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Principles: Employing greener solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial for the sustainable production of 3-isoquinolin-1-ylphenol and its derivatives.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Functionalization | High atom economy, reduced waste |

| One-Pot Reactions | Increased efficiency, less solvent use |

| Flow Chemistry | Enhanced control, scalability, and safety |

| Green Chemistry | Environmental friendliness, sustainability |

Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques

The biological activity of isoquinoline alkaloids is diverse, with documented antitumor, antibacterial, and anti-inflammatory properties, among others. researchgate.netnih.gov For this compound, a critical area of future research will be to elucidate its specific molecular targets and mechanisms of action. This can be achieved through a variety of advanced biophysical techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of this compound in complex with its biological targets (e.g., enzymes, receptors), revealing the precise binding interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): SPR and ITC can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and its target protein, providing insights into the driving forces of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed to study the solution-state dynamics of both the compound and its target, offering a more complete picture of the binding event.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding modes and simulating the behavior of the compound-target complex over time.

Exploration of New Application Domains Beyond Current Research

The structural motifs of isoquinoline and phenol are present in a wide range of biologically active molecules. nih.govmdpi.com Future research should explore the potential of this compound in novel application domains:

Neurodegenerative Diseases: Given that some isoquinoline derivatives have shown neuroprotective effects, investigating the potential of this compound in models of Alzheimer's or Parkinson's disease could be a promising avenue. nih.gov

Antiviral Agents: The isoquinoline scaffold is a key component of some antiviral drugs. Screening this compound and its analogs against a panel of viruses could identify new therapeutic leads.

Materials Science: Phenolic compounds are known for their antioxidant properties and ability to be incorporated into polymers. The unique structure of this compound could be leveraged to create novel materials with interesting electronic or photophysical properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net These technologies can be applied to accelerate the exploration of this compound's potential:

Predictive Modeling: AI/ML models can be trained on existing data for isoquinoline and phenol derivatives to predict the biological activity, toxicity, and physicochemical properties of novel analogs of this compound. nih.gov This can help prioritize which compounds to synthesize and test.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of this compound derivatives with enhanced efficacy and safety profiles. researchgate.netmdpi.com

Retrosynthesis Prediction: AI tools can assist in planning the synthesis of novel derivatives by predicting viable synthetic routes, saving time and resources in the lab.

| AI/ML Application | Potential Impact |

| Predictive Modeling | Prioritization of synthetic targets |

| De Novo Design | Discovery of novel, optimized compounds |

| Retrosynthesis Prediction | More efficient synthesis planning |

Q & A

Q. How can researchers balance open-data requirements with intellectual property concerns for unpublished this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.